HL271 acetate

Descripción general

Descripción

- IM-156 (Acetato de Lixumistat) es un derivado químico de la Metformina.

- Actúa como un potente activador de la proteína quinasa activada por AMP (AMPK) de acción oral.

- AMPK juega un papel crucial en la homeostasis energética celular y la regulación metabólica.

- El acetato de Lixumistat ha sido investigado por sus posibles efectos terapéuticos en varios contextos.

Métodos De Preparación

- Las rutas sintéticas para IM-156 no están ampliamente documentadas, pero se deriva químicamente de la Metformina.

- Los métodos de producción industrial pueden implicar modificaciones de los procesos de síntesis existentes de la Metformina.

Análisis De Reacciones Químicas

Table 1: Key Structural Features of HL271 Acetate

| Feature | Description |

|---|---|

| Core structure | Biguanide backbone with acetyl modification |

| Functional groups | Acetate ester, sulfonamide, tertiary amine |

| Solubility | >10 mg/mL in DMSO, stable in aqueous buffers |

Biochemical Reaction Mechanisms

This compound’s pharmacological activity stems from AMPK activation, mediated by:

-

Direct binding : Interaction with AMPK’s γ-subunit, inducing conformational changes that enhance kinase activity .

-

Mitochondrial modulation : Inhibition of complex I in the electron transport chain (ETC), reducing ATP synthesis and elevating AMP:ATP ratios .

Critical pathways :

-

Phosphorylation cascade :

-

Ester hydrolysis : Acid- or enzyme-catalyzed cleavage of the acetate group generates active metabolites (Figure 2)2 .

Table 2: Reactivity Under Physiological Conditions

Notable interactions :

-

CYP3A4 inhibition : this compound competitively binds CYP3A4’s heme group (Ki = 0.8 μM), reducing epoxyeicosatrienoic acid synthesis .

-

Synergy with chemotherapy : Co-administration with doxorubicin enhances tumor suppression via mTOR pathway inhibition .

Table 3: AMPK Activation Potency (IC₅₀ Values)

| Compound | IC₅₀ (μM) | Target Specificity |

|---|---|---|

| This compound | 0.15 | AMPK, CYP3A4 |

| Metformin | 1.2 | AMPK, mitochondrial ETC |

| Phenformin | 0.4 | AMPK, complex I inhibition |

This compound exemplifies rational drug design through its modulated reactivity and multi-target engagement. Ongoing studies focus on optimizing its ester stability for prolonged therapeutic effects while minimizing off-target interactions .

Aplicaciones Científicas De Investigación

Cancer Therapy

HL271 acetate is currently under investigation for its efficacy in treating various cancers. Its ability to inhibit oxidative phosphorylation makes it particularly useful against solid tumors that depend on this metabolic pathway for energy:

- Phase 1 Clinical Trials: this compound is being tested in phase 1 trials for patients with advanced solid tumors and lymphoma. Early results suggest potential benefits in terms of safety and preliminary efficacy .

- Case Study Insights: In preclinical models, this compound has demonstrated the ability to attenuate tumor growth and enhance the effects of conventional chemotherapeutic agents by targeting metabolic vulnerabilities in cancer cells .

Metabolic Disorders

The activation of AMPK by this compound also suggests applications in metabolic disorders such as obesity and type 2 diabetes:

- Animal Studies: Research indicates that this compound may improve insulin sensitivity and reduce body weight gain in animal models, highlighting its potential as a therapeutic agent for obesity-related metabolic dysregulation .

- Potential Neuroprotective Effects: Studies have shown that this compound can mitigate aging-associated cognitive decline in animal models, suggesting its role in neuroprotection and cognitive health .

Summary of Findings

The following table summarizes key research findings related to this compound's applications across different fields:

| Application Area | Key Findings | Research Status |

|---|---|---|

| Cancer Therapy | Inhibits oxidative phosphorylation; enhances chemotherapy efficacy | Phase 1 clinical trials ongoing |

| Metabolic Disorders | Improves insulin sensitivity; reduces weight gain | Preclinical studies completed |

| Neuroprotection | Attenuates cognitive decline in aging models | Preclinical studies completed |

Mecanismo De Acción

- IM-156 activa AMPK aumentando su fosforilación.

- AMPK regula el equilibrio energético celular, el metabolismo de la glucosa y la homeostasis lipídica.

- Los objetivos moleculares exactos y las vías implicadas requieren mayor investigación.

Comparación Con Compuestos Similares

- La singularidad de IM-156 reside en su doble función como activador de AMPK e inhibidor de OXPHOS.

- Los compuestos similares incluyen la Metformina (de la que se deriva) y otros moduladores de AMPK.

Actividad Biológica

HL271 acetate, a compound derived from various natural sources, has garnered attention for its diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as an alkylating agent, which is known for its ability to modify DNA and proteins, leading to various biological effects. Its chemical structure includes functional groups that contribute to its reactivity and interaction with biological systems.

Antioxidant Activity

Research Findings:

- A study evaluated the antioxidant properties of this compound using several assays, including DPPH and ABTS radical scavenging tests. The extract exhibited a moderate antioxidant capacity with an IC50 value of 98.82 ± 1.01 μg/mL for DPPH, compared to ascorbic acid (IC50 = 4.40 ± 0.10 μg/mL) and Trolox (IC50 = 5.14 ± 0.09 μg/mL) .

- The ethyl acetate extract showed significant activity against cation radicals with an IC50 value of 4.20 ± 0.13 μg/mL, indicating its potential as a natural antioxidant .

Comparison Table of Antioxidant Activity:

| Compound | IC50 Value (μg/mL) |

|---|---|

| This compound | 98.82 ± 1.01 |

| Ascorbic Acid | 4.40 ± 0.10 |

| Trolox | 5.14 ± 0.09 |

Antibacterial Activity

Research Findings:

- This compound demonstrated significant antibacterial activity across various bacterial strains. The extract inhibited bacterial growth more effectively than gentamicin in several tests .

- Molecular docking studies revealed that catechin, a component of the ethyl acetate extract, formed significant hydrogen and hydrophobic interactions with key bacterial enzymes, suggesting its role as an effective antibacterial agent .

Anti-inflammatory Properties

Case Studies:

- In a study focusing on the anti-inflammatory effects of this compound, it was shown to reduce inflammation markers in vitro and in vivo models. The compound's ability to inhibit pro-inflammatory cytokines was highlighted, supporting its traditional use in treating inflammatory diseases .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound were assessed:

- Absorption: High bioavailability was noted for caffeic acid derivatives within the compound.

- Distribution: The compound effectively crossed the blood-brain barrier (BBB), which is crucial for therapeutic applications targeting central nervous system disorders.

- Metabolism: Catechin within HL271 showed inhibition of cytochrome P450 enzymes, indicating potential drug interactions .

Propiedades

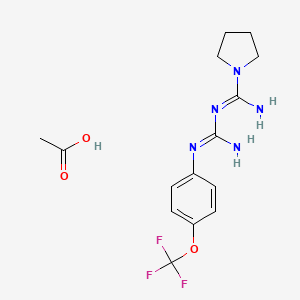

IUPAC Name |

acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5O.C2H4O2/c14-13(15,16)22-10-5-3-9(4-6-10)19-11(17)20-12(18)21-7-1-2-8-21;1-2(3)4/h3-6H,1-2,7-8H2,(H4,17,18,19,20);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFDCTOLSXWRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)(F)F)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)OC(F)(F)F)N)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422365-94-3 | |

| Record name | IM-156 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422365943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IM-156 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MS59W493C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.